2,4-Dibromo-5-fluorocinnamic acid
Description
2,4-Dibromo-5-fluorocinnamic acid is a halogenated cinnamic acid derivative featuring bromine atoms at the 2- and 4-positions and a fluorine atom at the 5-position on the benzene ring, with a propenoic acid side chain. This compound is of interest in medicinal and materials chemistry due to the electronic and steric effects imparted by its substituents.
Properties
CAS No. |
1807413-31-5 |
|---|---|
Molecular Formula |
C9H5Br2FO2 |
Molecular Weight |
323.94 g/mol |
IUPAC Name |
3-(2,4-dibromo-5-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5Br2FO2/c10-6-4-7(11)8(12)3-5(6)1-2-9(13)14/h1-4H,(H,13,14) |
InChI Key |
DWHZMRWCHAZOFY-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1F)Br)Br)C=CC(=O)O |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)Br)C=CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
Key structural analogs include:
- 5-Bromo-2,4-difluorobenzoic acid (CAS 28314-83-2): A benzoic acid derivative with bromine at position 5 and fluorines at 2 and 4 .
- 2-Bromo-4,5-difluorobenzoic acid (CAS 2252-37-1): Bromine at position 2 and fluorines at 4 and 5 .
- 2-Amino-3,5-dibromo-4-fluorobenzoic acid (CAS 1314987-34-2): Features amino and halogen substituents .
Key Differences :
Substituent Positions : Bromine at positions 2 and 4 (vs. 5 in 5-bromo-2,4-difluorobenzoic acid) alters steric hindrance and electronic effects. Fluorine at position 5 increases electronegativity, influencing acidity and reactivity.
Physicochemical Properties
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